1,2-Dihydrospiro[pyrido[2,3-d][1,3]oxazine-4,3'-pyrrolidin]-2-onedihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-dihydrospiro[pyrido[2,3-d][1,3]oxazine-4,3’-pyrrolidin]-2-one dihydrochloride is a complex heterocyclic compound. It features a spiro linkage, which is a unique structural motif where two rings are connected through a single atom. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-dihydrospiro[pyrido[2,3-d][1,3]oxazine-4,3’-pyrrolidin]-2-one dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides under reflux conditions . The cyclization process is facilitated by the presence of a base, such as sodium methoxide, in a suitable solvent like butanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of solvents, catalysts, and purification methods are critical factors in scaling up the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1,2-dihydrospiro[pyrido[2,3-d][1,3]oxazine-4,3’-pyrrolidin]-2-one dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at positions susceptible to nucleophilic attack.
Common Reagents and Conditions
Oxidation: m-chloroperbenzoic acid in an appropriate solvent.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like benzylamine in the presence of a base.
Major Products Formed
Oxidation: Formation of oxidized derivatives with altered functional groups.
Reduction: Formation of reduced derivatives with modified oxidation states.
Substitution: Formation of substituted derivatives with new functional groups attached.
Wissenschaftliche Forschungsanwendungen
1,2-dihydrospiro[pyrido[2,3-d][1,3]oxazine-4,3’-pyrrolidin]-2-one dihydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Industry: Utilized in the development of novel materials with unique properties.
Wirkmechanismus
The mechanism of action of 1,2-dihydrospiro[pyrido[2,3-d][1,3]oxazine-4,3’-pyrrolidin]-2-one dihydrochloride involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to altered cellular functions. For example, derivatives of similar compounds have been shown to inhibit protein tyrosine kinases and cyclin-dependent kinases, which are involved in cell signaling and regulation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-ones: These compounds share a similar pyrido[2,3-d] core structure and exhibit various biological activities.
Pyrido[2,3-d]pyrimidin-7-ones: Another class of compounds with a similar core structure and potential therapeutic applications.
Uniqueness
1,2-dihydrospiro[pyrido[2,3-d][1,3]oxazine-4,3’-pyrrolidin]-2-one dihydrochloride is unique due to its spiro linkage, which imparts distinct chemical and biological properties. This structural feature differentiates it from other pyrido[2,3-d] derivatives and contributes to its potential as a versatile compound in various research fields.
Eigenschaften
Molekularformel |
C10H13Cl2N3O2 |
---|---|
Molekulargewicht |
278.13 g/mol |
IUPAC-Name |
spiro[1H-pyrido[2,3-d][1,3]oxazine-4,3'-pyrrolidine]-2-one;dihydrochloride |
InChI |
InChI=1S/C10H11N3O2.2ClH/c14-9-13-8-7(2-1-4-12-8)10(15-9)3-5-11-6-10;;/h1-2,4,11H,3,5-6H2,(H,12,13,14);2*1H |
InChI-Schlüssel |
ZWDCOINIDLNZOS-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCC12C3=C(NC(=O)O2)N=CC=C3.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.